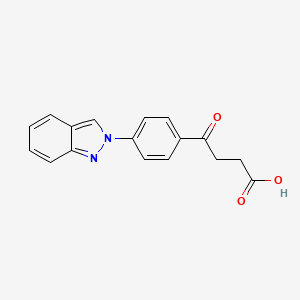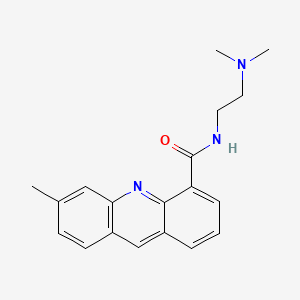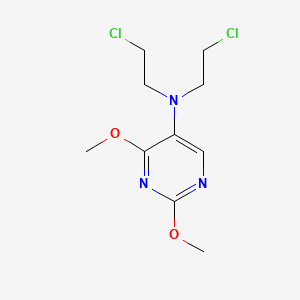
N,N-Bis(2-chloroethyl)-2,4-dimethoxypyrimidin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(2-chloroethyl)-2,4-dimethoxypyrimidin-5-amine: is a chemical compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties, which make them useful in various chemical and biological applications. The structure of this compound includes a pyrimidine ring substituted with two chloroethyl groups and two methoxy groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-chloroethyl)-2,4-dimethoxypyrimidin-5-amine typically involves the reaction of 2,4-dimethoxypyrimidine with bis(2-chloroethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes the preparation of 2,4-dimethoxypyrimidine followed by its reaction with bis(2-chloroethyl)amine. The reaction conditions are optimized to achieve high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Bis(2-chloroethyl)-2,4-dimethoxypyrimidin-5-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different derivatives.
Hydrolysis: The chloroethyl groups can be hydrolyzed in the presence of water or aqueous base, leading to the formation of corresponding alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while hydrolysis can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-Bis(2-chloroethyl)-2,4-dimethoxypyrimidin-5-amine is used as a building block in organic synthesis. Its alkylating properties make it useful for introducing functional groups into various molecules.
Biology and Medicine: In biological research, this compound is studied for its potential use as an antineoplastic agent due to its ability to alkylate DNA and inhibit cell division. It has been investigated for its cytotoxic effects on cancer cells.
Industry: In the industrial sector, this compound is used in the synthesis of other chemicals and pharmaceuticals. Its reactivity makes it a valuable intermediate in the production of various compounds.
Wirkmechanismus
The mechanism of action of N,N-Bis(2-chloroethyl)-2,4-dimethoxypyrimidin-5-amine involves the alkylation of DNA. The chloroethyl groups form covalent bonds with the nucleophilic sites on DNA, leading to cross-linking and strand breaks. This disrupts the replication and transcription processes, ultimately resulting in cell death. The compound targets rapidly dividing cells, making it effective against cancer cells.
Vergleich Mit ähnlichen Verbindungen
N,N-Bis(2-chloroethyl)methylamine: Another nitrogen mustard with similar alkylating properties.
Tris(2-chloroethyl)amine: A related compound with three chloroethyl groups, used in similar applications.
N,N-Bis(2-chloroethyl)cyclopropanamine: A compound with a cyclopropane ring, also known for its alkylating properties.
Uniqueness: N,N-Bis(2-chloroethyl)-2,4-dimethoxypyrimidin-5-amine is unique due to the presence of the pyrimidine ring and methoxy groups, which can influence its reactivity and biological activity. The specific substitution pattern on the pyrimidine ring can affect its interaction with biological targets and its overall efficacy as an alkylating agent.
Eigenschaften
CAS-Nummer |
62756-88-1 |
|---|---|
Molekularformel |
C10H15Cl2N3O2 |
Molekulargewicht |
280.15 g/mol |
IUPAC-Name |
N,N-bis(2-chloroethyl)-2,4-dimethoxypyrimidin-5-amine |
InChI |
InChI=1S/C10H15Cl2N3O2/c1-16-9-8(7-13-10(14-9)17-2)15(5-3-11)6-4-12/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
RSHSNUVWULPVNX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=NC=C1N(CCCl)CCCl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Aminophenyl)methylsulfanyl]ethyl pyrimidine-5-carboxylate](/img/structure/B12920739.png)
![2-[(4-amino-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl acetate](/img/structure/B12920748.png)
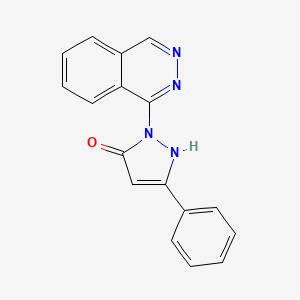
![2-Amino-4-[[5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl]amino]benzenesulphonic acid](/img/structure/B12920757.png)
![5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B12920761.png)

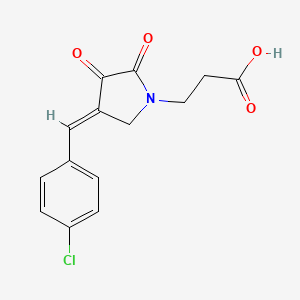
![3-Ethyltriazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B12920775.png)
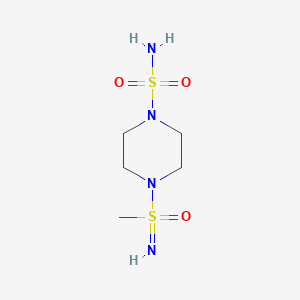
![4-{[(6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide](/img/structure/B12920783.png)
